molecular formula C24H26N2O3 B7717945 N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide

N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide

Cat. No. B7717945
M. Wt: 390.5 g/mol
InChI Key: ZUHKEPFYRSRKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide, also known as HQMMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. HQMMA belongs to the class of compounds known as carboxamides, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide involves the inhibition of various enzymes and proteins that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of various kinases and receptors that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, inhibit the growth and proliferation of cancer cells, and improve cognitive function in animal models of neurodegenerative diseases. This compound has also been found to exhibit antioxidant properties, which may contribute to its beneficial effects in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide in lab experiments include its wide range of biological activities, its potential applications in the development of new drugs, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide. These include the development of new synthetic methods for the production of this compound, the identification of new biological targets for this compound, and the evaluation of its potential applications in the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential therapeutic applications.

Synthesis Methods

The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide involves a multi-step process that requires the use of various reagents and catalysts. The most commonly used method for the synthesis of this compound involves the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with 4-methoxyphenylcyclohexanamine in the presence of a suitable catalyst. The resulting product is then treated with a carboxylic acid derivative to yield this compound.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide has been extensively studied for its potential applications in the development of new drugs. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-29-21-13-11-20(12-14-21)26(24(28)17-7-3-2-4-8-17)16-19-15-18-9-5-6-10-22(18)25-23(19)27/h5-6,9-15,17H,2-4,7-8,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHKEPFYRSRKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.